N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole ring fused to a phenyl group, and a phenylthioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: In the medical field, this compound has been investigated for its therapeutic potential. It may exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities, making it a candidate for drug development.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.
Phenylthioacetamide derivatives: These compounds contain the phenylthioacetamide moiety and are used in various chemical and biological applications.
Uniqueness: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide stands out due to its unique combination of the benzo[d]imidazole and phenylthioacetamide groups, which contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-20(14-26-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMLAXONZWTCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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